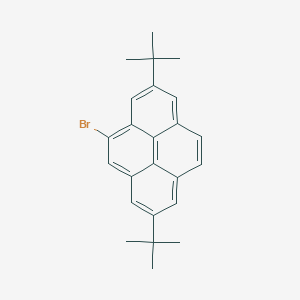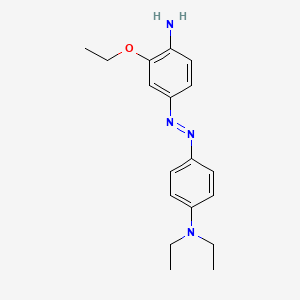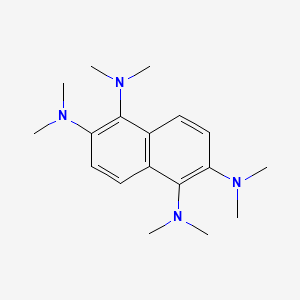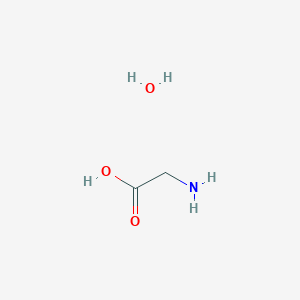
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid is a synthetic organic compound characterized by a pyridine ring substituted with three hydroxyl groups and a methyl group, connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Hydroxylation: Introduction of hydroxyl groups at the 4, 5, and 6 positions of the pyridine ring can be achieved using hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.
Attachment of Propanoic Acid Moiety: The propanoic acid group can be attached through a nucleophilic substitution reaction involving a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the carboxylic acid to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(4,5,6-trioxo-2-methylpyridin-1(2H)-yl)propanoic acid.
Reduction: Formation of 3-(4,5,6-trihydroxy-2-methylpyridin-1(2H)-yl)propanol.
Substitution: Formation of 3-(4,5,6-trichloro-2-methylpyridin-1(2H)-yl)propanoic acid.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid would depend on its specific interactions with molecular targets. It could act by binding to active sites of enzymes, altering their activity, or by interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-methylpyridine: Lacks the additional hydroxyl groups and propanoic acid moiety.
4,5,6-Trihydroxy-2-methylpyridine: Lacks the propanoic acid moiety.
3-(2-Methylpyridin-1(2H)-yl)propanoic acid: Lacks the hydroxyl groups.
Uniqueness
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid is unique due to the combination of multiple hydroxyl groups, a methyl group, and a propanoic acid moiety, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
161728-63-8 |
|---|---|
Formule moléculaire |
C9H13NO5 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
3-(4,5,6-trihydroxy-2-methyl-2H-pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO5/c1-5-4-6(11)8(14)9(15)10(5)3-2-7(12)13/h4-5,11,14-15H,2-3H2,1H3,(H,12,13) |
Clé InChI |
WKSHGVSDFXZKJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(C(=C(N1CCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)
![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)



![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)

